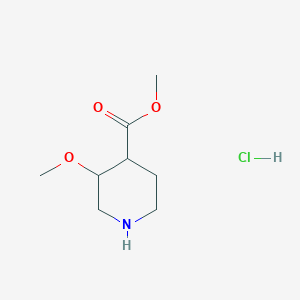

Methyl 3-methoxypiperidine-4-carboxylate hydrochloride

Description

The hydrochloride salt form enhances solubility and stability, making these derivatives valuable intermediates in drug development pipelines .

Properties

IUPAC Name |

methyl 3-methoxypiperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-11-7-5-9-4-3-6(7)8(10)12-2;/h6-7,9H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKPADLKZHQHNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNCCC1C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2193067-16-0 | |

| Record name | methyl 3-methoxypiperidine-4-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methoxypiperidine-4-carboxylate hydrochloride typically involves the reaction of piperidine derivatives with methoxy and carboxylate groups. One common method includes the esterification of 3-methoxypiperidine-4-carboxylic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound under controlled conditions, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxypiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Pharmaceutical Applications

Methyl 3-methoxypiperidine-4-carboxylate hydrochloride has garnered attention in pharmaceutical research due to its potential biological activities.

Research indicates that this compound can interact with various biomolecules, modulating enzyme activities and influencing biochemical pathways. Notably, it has shown potential in:

- Analgesic Development : Derivatives of piperidine compounds are known for their analgesic properties, making this compound a candidate for further pharmacological exploration.

- Neurotransmitter System Interaction : Studies suggest that it may affect neurotransmitter systems, which could have implications for treating neurological disorders.

Data Table: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 4-(3-methoxyphenyl)-1-methylpiperidine-3-carboxylate | Contains an ethyl group instead of methyl | Different pharmacological properties |

| N-Methylpiperidine | Lacks carboxylate functionality | Simpler structure, often used in organic synthesis |

| Fentanyl | Contains a piperidine ring with modifications | Highly potent analgesic |

| 3-Methoxy-N-benzylpiperidine | Benzyl substitution on nitrogen | Varied biological activity compared to methyl derivative |

This table illustrates the structural diversity within piperidine derivatives while emphasizing the unique characteristics of this compound that enhance its value in medicinal chemistry.

Case Studies and Research Findings

Several studies have documented the applications of this compound in various contexts:

- Enzyme Inhibition Studies : Research has focused on its binding affinity to specific molecular targets, such as human monoacylglycerol lipase. Spectrophotometric assays have been employed to evaluate its inhibition activities against these enzymes, highlighting its potential as a therapeutic agent.

- Pharmacological Exploration : Investigations into the pharmacological effects of this compound have revealed significant interactions with neurotransmitter systems, suggesting potential applications in treating pain and neurological conditions.

Mechanism of Action

The mechanism of action of Methyl 3-methoxypiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Insights

- Substituent Effects: Fluorine Atoms: The 3,3-difluoro derivative (C₇H₁₀F₂NO₂•HCl) exhibits increased electronegativity and metabolic stability, advantageous in CNS drug design . Stereochemistry: The trans configuration in trans-methyl 3-methylpiperidine-4-carboxylate (C₈H₁₆ClNO₂) may confer selectivity in binding to chiral biological targets .

- Functional Group Reactivity: Ketone Moieties: Methyl 4-oxopiperidine-3-carboxylate (C₇H₁₀ClNO₃) can undergo reduction to form secondary alcohols or serve as a precursor for heterocyclic ring expansion . Ester Variations: Ethyl esters (e.g., C₉H₁₈ClNO₂) generally offer slower hydrolysis rates compared to methyl esters, affecting drug release profiles .

Toxicity and Regulatory Considerations

- 4-(Diphenylmethoxy)piperidine hydrochloride (C₁₈H₂₁NO•HCl) is classified as acutely toxic, though chronic effects remain unstudied .

- Limited toxicity data exist for other derivatives, highlighting the need for comprehensive safety profiling. Regulatory frameworks (e.g., ATSDR, EFSA) emphasize rigorous testing for novel piperidine analogs .

Biological Activity

Methyl 3-methoxypiperidine-4-carboxylate hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent studies and findings.

Overview of this compound

This compound is a piperidine derivative that has shown promise in various biological assays. The compound's structure includes a methoxy group and a carboxylate moiety, which are critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

- Enzyme Modulation : The compound has been shown to inhibit enzymes such as human monoacylglycerol lipase, which plays a role in lipid metabolism and pain modulation.

- Receptor Binding : It interacts with various neurotransmitter systems, potentially influencing pain perception and other physiological responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Analgesic Properties : Studies suggest that this compound may possess analgesic effects, making it a candidate for pain management therapies.

- Anticancer Activity : Preliminary findings indicate potential antiproliferative effects against certain cancer cell lines, suggesting its utility in cancer research .

- Antiviral Effects : Similar piperidine derivatives have shown antiviral properties, indicating that methyl 3-methoxypiperidine-4-carboxylate may also exhibit such activities .

Study 1: Enzyme Inhibition Assays

A study evaluated the inhibitory effects of methyl 3-methoxypiperidine-4-carboxylate on human monoacylglycerol lipase using spectrophotometric assays. The results indicated a significant inhibition with an IC50 value of approximately , highlighting its potential as a therapeutic agent for conditions involving endocannabinoid metabolism.

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| Methyl 3-methoxypiperidine-4-carboxylate | 5 | Human Monoacylglycerol Lipase |

Study 2: Antiproliferative Activity

In vitro studies assessed the antiproliferative effects of the compound on various cancer cell lines. The compound showed promising results with EC50 values ranging from to against OE33 and FLO-1 cells, indicating its potential as an anticancer agent.

| Cell Line | EC50 (µM) | Reference Compound |

|---|---|---|

| OE33 | 0.83 | Paclitaxel |

| FLO-1 | 1.24 | eCF506 |

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC to avoid over-alkylation.

- Use anhydrous conditions to prevent hydrolysis of the ester group .

Basic: How should researchers characterize this compound spectroscopically?

Answer:

A multi-technique approach is essential:

- NMR :

- IR : Ester C=O stretch (~1740 cm⁻¹) and N–H bending (if present) .

- Mass Spectrometry : ESI-MS in positive ion mode for molecular ion [M+H]⁺ and fragment peaks (e.g., loss of HCl or methoxy group) .

Validation : Cross-reference with computational predictions (e.g., DFT for NMR shifts) to resolve ambiguities .

Advanced: How can crystallographic analysis resolve structural ambiguities in this compound?

Answer:

Single-crystal X-ray diffraction is the gold standard:

- Data Collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Structure Solution : Employ SHELXT for phase problem resolution via direct methods .

- Refinement : SHELXL refines positional and thermal parameters; R-factor < 5% indicates high accuracy .

- Conformational Analysis : Apply Cremer-Pople puckering parameters to quantify ring distortion (e.g., chair vs. boat) .

Example : If NMR suggests tautomerism (e.g., enol-oxo forms), X-ray can confirm the dominant tautomer .

Advanced: How to address contradictions between spectroscopic and crystallographic data?

Answer:

Discrepancies often arise from dynamic processes (e.g., tautomerism, ring puckering):

- Case Study : If NMR shows averaged signals (e.g., fast ring inversion), but X-ray reveals a static chair conformation, use variable-temperature NMR to detect coalescence points .

- Computational Modeling : Gaussian or ORCA simulations can predict energy barriers for conformational changes .

- Complementary Techniques : Pair solid-state (X-ray) and solution-state (NMR) data to reconcile differences .

Safety: What protocols ensure safe handling and storage?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Storage : Keep at 2–8°C in airtight, light-resistant containers to prevent degradation .

- Spill Management : Neutralize acidic residues with sodium bicarbonate; collect waste in labeled containers for incineration .

- First Aid : For inhalation exposure, move to fresh air and seek medical attention if respiratory distress occurs .

Advanced: What strategies optimize reaction yields in piperidine functionalization?

Answer:

- Catalysis : Use Pd/C or RuPhos ligands for C–N coupling reactions at the 3-position .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .

- Microwave Synthesis : Reduce reaction time from hours to minutes (e.g., 150°C, 20 min) while maintaining >90% yield .

Troubleshooting : Low yields may result from steric hindrance; consider bulkier leaving groups (e.g., tosylates) .

Methodological: How to analyze enantiomeric purity if chiral centers are present?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.